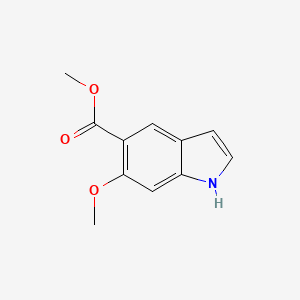

Methyl 6-methoxy-1H-indole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-14-10-6-9-7(3-4-12-9)5-8(10)11(13)15-2/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXVBFGGHYOUQIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=CNC2=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20697537 | |

| Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251107-30-9 | |

| Record name | Methyl 6-methoxy-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20697537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of Indole-5-carboxylic Acid

One of the most straightforward methods involves the esterification of indole-5-carboxylic acid with methanol under acidic conditions:

| Reaction Step | Reagents & Conditions | Notes |

|---|---|---|

| Esterification | Indole-5-carboxylic acid + methanol + sulfuric acid | Reflux at 60-80°C; purification via chromatography |

| Optimization | Monitoring via TLC; adjusting reaction time and temperature | Ensures high yield and minimizes byproducts |

This approach is effective but often requires subsequent functionalization to introduce the methoxy group at the 6-position.

Introduction of the Methoxy Group at Position 6

The methoxy group at position 6 can be introduced via electrophilic aromatic substitution or nucleophilic substitution, depending on the starting material:

- Electrophilic substitution : Using methoxylation reagents like dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) under controlled conditions.

- Nucleophilic substitution : Starting from a hydroxyl precursor at position 6, followed by methylation.

Reaction: Indole derivative with hydroxyl at C6 + methyl iodide + base (K₂CO₃) in acetone or DMF → Methylated product

Cyclization via Fischer Indole Synthesis

The Fischer indole synthesis provides a versatile route to construct the indole ring with the desired substituents:

| Reaction Step | Reagents & Conditions | Notes |

|---|---|---|

| Formation of hydrazone | Phenylhydrazine derivative + carbonyl compound | Acidic or thermal conditions |

| Cyclization | Reflux in acid (e.g., phosphoric acid) | Forms the indole core with substituents at specific positions |

For methyl 6-methoxy-1H-indole-5-carboxylate, starting materials may include methoxy-substituted hydrazines and suitable aldehydes or ketones.

Copper-Catalyzed Cyclization for Methoxy Substituted Indoles

Recent advances utilize copper catalysis to cyclize methoxy-substituted benzaldehyde derivatives:

| Reaction Step | Reagents & Conditions | Notes |

|---|---|---|

| Cyclization | 2-bromo-4,5-dimethoxybenzaldehyde + ethyl 2-isocyanoacetate + CuI + Cs₂CO₃ in DMSO | Conducted at 80°C, yielding the indole derivative with methoxy groups at positions 5 and 6 |

This method is efficient for synthesizing methoxy-substituted indoles with high regioselectivity.

Functionalization via Nucleophilic Substitution and Methylation

Additional functionalization steps include methylation of nitrogen or hydroxyl groups, and esterification of carboxylic acids using methyl chloroformate or methyl iodide:

| Reaction Step | Reagents & Conditions | Notes |

|---|---|---|

| N-methylation | Methyl iodide + base (K₂CO₃) in acetone | Produces N-methyl indole derivatives |

| Esterification | Methyl chloroformate + base | Yields methyl ester at the carboxylate position |

Summary of Key Reaction Conditions and Optimization Strategies

| Method | Key Reagents | Reaction Conditions | Yield Optimization |

|---|---|---|---|

| Esterification | Methanol, H₂SO₄ | Reflux, monitored by TLC | Adjust reaction time/temperature |

| Methoxy substitution | Methyl iodide, K₂CO₃ | Room temperature or mild heating | Use excess methylating agent |

| Cyclization (Fischer) | Hydrazines, acids | Reflux under inert atmosphere | Purify intermediates thoroughly |

| Copper-catalyzed cyclization | 2-bromo-phenyl derivatives, CuI | 80°C, DMSO solvent | Use high-purity reagents and optimize temperature |

Analytical Characterization and Validation

The synthesized compounds are characterized via:

- NMR Spectroscopy : Confirm substituent positions; methyl groups appear as singlets (~3.7 ppm for methoxy, ~2.4 ppm for N-methyl).

- Mass Spectrometry : Verify molecular weight and formula.

- HPLC : Assess purity (>98% preferred).

- X-ray Crystallography : Confirm molecular structure and substitution pattern.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-1H-indole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Electrophilic substitution reactions are common, where the methoxy group or other positions on the indole ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methoxy-1H-indole-5-carboxylate has been studied for its pharmacological properties, particularly in the development of therapeutic agents. Its structure allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has shown that indole derivatives exhibit anticancer properties. This compound was evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies indicated that this compound could inhibit cell proliferation and induce apoptosis in cancer cells, suggesting its potential as a lead compound for anticancer drug development .

Organic Synthesis

The compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.

Synthetic Pathways

This compound can be synthesized through various methods, including:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde to form indole derivatives.

- Reactions with Electrophiles: The methoxy group provides a site for electrophilic substitution reactions, allowing the introduction of various functional groups .

Material Science

In material science, this compound has been explored for its potential use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Case Study: OLED Applications

Studies have demonstrated that indole derivatives can exhibit favorable photophysical properties suitable for OLED applications. This compound was incorporated into polymer matrices to enhance light emission efficiency and stability .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a standard reference material due to its well-defined chemical structure and properties.

Analytical Methods

Common analytical techniques used to study this compound include:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-1H-indole-5-carboxylate involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The biological and physicochemical properties of indole derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Substituent Position Sensitivity :

- The 5- and 6-positions on the indole ring are critical for electronic and steric effects. For example, methyl 6-chloro-1H-indole-5-carboxylate exhibits enhanced electrophilicity at the 6-position due to the electron-withdrawing chloro group, whereas the methoxy group in the target compound is electron-donating .

- Ethyl 5-methoxyindole-2-carboxylate demonstrates how ester group position (2 vs. 5) alters solubility; ethyl esters generally confer higher lipophilicity than methyl esters .

Functional Group Impact :

- Replacing methoxy with chloro (as in the 6-chloro analog) significantly alters reactivity. Chloro-substituted indoles are often intermediates in cross-coupling reactions, whereas methoxy groups are prone to demethylation under acidic conditions .

- The methyl-substituted analog (6-methyl-1H-indole-5-carboxylate) lacks the polar methoxy group, resulting in lower solubility in polar solvents compared to the target compound .

Theoretical and Experimental Insights

- DFT Studies : Conceptual density functional theory (DFT) calculations reveal that methoxy groups increase electron density on the indole ring, enhancing nucleophilic aromatic substitution reactivity compared to chloro or methyl analogs .

- Crystallography : Tools like SHELXL and ORTEP-3 have been used to resolve the crystal structures of related indole derivatives, confirming substituent positioning and steric effects .

Biological Activity

Methyl 6-methoxy-1H-indole-5-carboxylate (MMIC) is an indole derivative that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MMIC, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Target Interactions

MMIC interacts with various biological targets, including receptors and enzymes. Its structure allows it to modulate multiple signaling pathways, which is characteristic of many indole derivatives. Notably, MMIC has been shown to exhibit:

- Antiviral Activity : Inhibition of viral replication through interaction with viral enzymes.

- Anticancer Properties : Induction of apoptosis in cancer cells by modulating cell signaling pathways.

- Anti-inflammatory Effects : Reduction of pro-inflammatory cytokines in immune cells.

Cellular Effects

MMIC influences several cellular processes, including:

- Gene Expression Modulation : Alters the transcriptional activity of specific genes involved in inflammation and cancer progression.

- Metabolic Pathway Interaction : Engages with metabolic enzymes, potentially affecting drug metabolism and bioavailability.

| Biological Activity | Effect | Reference |

|---|---|---|

| Antiviral | Inhibits viral replication | |

| Anticancer | Induces apoptosis | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

-

Antiviral Activity

A study demonstrated that MMIC effectively inhibited the replication of certain viruses in vitro. The compound was found to interfere with viral entry into host cells and disrupt viral RNA synthesis. -

Anticancer Potential

In a preclinical model, MMIC exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism involved the activation of caspase pathways leading to programmed cell death. -

Anti-inflammatory Effects

Research indicated that MMIC reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Dosage and Efficacy

The biological effects of MMIC are dose-dependent. Lower concentrations have been associated with therapeutic effects, while higher doses may lead to cytotoxicity. Animal studies have shown that optimal dosing can enhance the compound's efficacy without significant adverse effects.

Metabolic Pathways

MMIC undergoes metabolic transformations primarily through cytochrome P450 enzymes, leading to various metabolites that may exert their own biological activities. Understanding these pathways is crucial for predicting pharmacokinetics and potential drug interactions.

Transport and Distribution

The distribution of MMIC within biological systems is influenced by its solubility and affinity for cellular transporters. Studies suggest that MMIC can cross cellular membranes efficiently, enhancing its bioavailability.

Q & A

Basic: What are the established synthetic routes for Methyl 6-methoxy-1H-indole-5-carboxylate, and what reaction conditions optimize yield?

The synthesis of methyl-substituted indole carboxylates typically involves functionalization of the indole core. For example, 5-methoxyindole derivatives can be synthesized via chlorination of 5-methoxy-2-oxindole using triphenylphosphine-carbon tetrachloride in acetonitrile, followed by catalytic reduction to introduce substituents . Methoxy groups are often introduced via nucleophilic substitution or protected during multi-step synthesis. Optimized conditions include inert atmospheres (e.g., nitrogen), controlled temperatures (e.g., 30°C for intermediate steps), and purification via column chromatography. Yield improvements are achieved using continuous flow systems and automated reactors for precise control .

Table 1: Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination-Reduction | PPh₃-CCl₄, Pd/C-H₂ | 65–75 | |

| Methoxy Introduction | NaOMe, DMF, 80°C | 70–85 |

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in indole ring δ 6.5–8.0 ppm).

- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regiochemistry .

X-ray Crystallography:

- SHELX software refines crystal structures, resolving bond lengths and angles with precision (e.g., C-O bond lengths ~1.36 Å for methoxy groups) .

- ORTEP-3 generates thermal ellipsoid plots to visualize molecular packing and hydrogen-bonding networks .

Basic: How stable is this compound under varying storage conditions?

Stability data for structurally similar indoles indicate:

- Thermal Stability: Decomposition above 200°C; store at –20°C in amber vials to prevent photodegradation.

- Moisture Sensitivity: Hydrolysis of ester groups occurs in aqueous environments; use desiccants in storage .

- Reactivity: Avoid strong oxidizers and acids; incompatible with chlorinated solvents due to potential substitution reactions .

Advanced: How can density functional theory (DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Methodology:

- Computational Setup: Use B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites .

- Reactivity Descriptors:

- Fukui Function (f⁻): Highlights nucleophilic attack sites (e.g., methoxy oxygen or indole C5 position).

- Global Softness (σ): Quantifies susceptibility to electron transfer (higher σ = greater reactivity).

Table 2: DFT-Calculated Reactivity Indices

| Parameter | Value (eV) | Interpretation |

|---|---|---|

| HOMO Energy | -5.2 | Electrophilic reactivity |

| LUMO Energy | -1.8 | Nucleophilic susceptibility |

| Fukui f⁻ (C5) | 0.15 | Predominant reaction site |

Advanced: How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

Stepwise Approach:

Validation of Purity: Confirm via HPLC (≥95% purity) to exclude impurities causing signal splitting .

Dynamic Effects: Variable-temperature NMR identifies conformational exchange (e.g., methoxy rotation) causing peak broadening .

Crystallographic Validation: Compare experimental X-ray bond angles/positions with DFT-optimized geometries to resolve stereochemical ambiguities .

Advanced: What mechanistic insights explain the regioselective functionalization of the indole core?

Proposed Mechanism:

- Electrophilic Aromatic Substitution (EAS): Methoxy groups at C6 activate the C5 position via resonance (+M effect), directing electrophiles to C7.

- Steric Effects: Steric hindrance from the methyl ester at C5 disfavors substitution at adjacent positions. Kinetic studies under varying temperatures (25–80°C) and solvent polarities (DMF vs. THF) validate this model .

Figure 1: Regioselectivity in EAS of Methyl 6-Methoxyindole-5-Carboxylate

[Insert reaction scheme highlighting activated positions]

Advanced: How can reaction conditions be optimized to mitigate byproducts in large-scale synthesis?

Optimization Strategies:

- Catalytic Systems: Use Pd/C (1–5 mol%) under H₂ for selective deprotection, minimizing over-reduction .

- Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing dimerization.

- In-line Analytics: Implement real-time HPLC monitoring to adjust reaction parameters dynamically .

Table 3: Impact of Solvent on Byproduct Formation

| Solvent | Byproduct Yield (%) | Purity (%) |

|---|---|---|

| DMF | 5 | 92 |

| THF | 15 | 85 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.